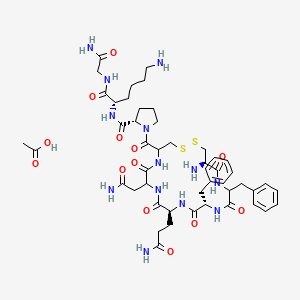![molecular formula C73H83N8O13P B14763606 5'-Dimethoxytrityloxy-5-[N-((tetramethylrhodaminyl)-aminohexyl)-3-acrylimido]-2'-deoxyuridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite](/img/structure/B14763606.png)
5'-Dimethoxytrityloxy-5-[N-((tetramethylrhodaminyl)-aminohexyl)-3-acrylimido]-2'-deoxyuridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Dimethoxytrityloxy-5-[N-((tetramethylrhodaminyl)-aminohexyl)-3-acrylimido]-2’-deoxyuridine-3’-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite is a complex organic compound used primarily in the field of nucleic acid chemistry. This compound is a modified nucleotide, which is often utilized in the synthesis of oligonucleotides for various research and diagnostic applications. The presence of the tetramethylrhodamine moiety imparts fluorescent properties to the compound, making it useful in fluorescence-based assays and imaging techniques.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Dimethoxytrityloxy-5-[N-((tetramethylrhodaminyl)-aminohexyl)-3-acrylimido]-2’-deoxyuridine-3’-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite involves multiple steps, starting from the protection of the nucleoside. The 5’-hydroxyl group of the nucleoside is protected with a dimethoxytrityl group. The aminohexyl linker is then attached to the nucleoside through a series of coupling reactions. The tetramethylrhodamine moiety is introduced via an amide bond formation. Finally, the phosphoramidite group is added to the 3’-position of the nucleoside using 2-cyanoethyl N,N-diisopropylphosphoramidite under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers for the stepwise addition of protecting groups and linkers. The reactions are carried out under controlled conditions to ensure high yield and purity. The final product is purified using chromatographic techniques and characterized by spectroscopic methods.
Analyse Des Réactions Chimiques
Types of Reactions
5’-Dimethoxytrityloxy-5-[N-((tetramethylrhodaminyl)-aminohexyl)-3-acrylimido]-2’-deoxyuridine-3’-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite undergoes various chemical reactions, including:
Oxidation: The phosphite triester group can be oxidized to a phosphate triester using oxidizing agents such as iodine or tert-butyl hydroperoxide.
Reduction: The cyanoethyl protecting group can be removed by reduction using reagents like dithiothreitol.
Substitution: The dimethoxytrityl group can be removed under acidic conditions to expose the 5’-hydroxyl group for further reactions.
Common Reagents and Conditions
Oxidizing Agents: Iodine, tert-butyl hydroperoxide
Reducing Agents: Dithiothreitol
Acidic Conditions: Trichloroacetic acid in dichloromethane
Major Products Formed
Phosphate Triester: Formed after oxidation of the phosphite triester group.
Deprotected Nucleoside: Formed after removal of the dimethoxytrityl group.
Applications De Recherche Scientifique
5’-Dimethoxytrityloxy-5-[N-((tetramethylrhodaminyl)-aminohexyl)-3-acrylimido]-2’-deoxyuridine-3’-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite is widely used in scientific research, particularly in the following areas:
Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid interactions and mechanisms.
Biology: Employed in the development of fluorescent probes for imaging and tracking biological processes.
Medicine: Utilized in the design of diagnostic assays for detecting genetic mutations and pathogens.
Industry: Applied in the production of custom oligonucleotides for research and therapeutic purposes.
Mécanisme D'action
The compound exerts its effects primarily through its incorporation into oligonucleotides. The tetramethylrhodamine moiety provides fluorescence, allowing for the visualization and tracking of the oligonucleotides in various assays. The phosphoramidite group facilitates the incorporation of the modified nucleotide into growing oligonucleotide chains during automated synthesis. The presence of the aminohexyl linker and acryloyl group allows for further functionalization and cross-linking in biochemical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5’-Dimethoxytrityloxy-5-[N-(fluorescein)-aminohexyl]-2’-deoxyuridine-3’-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite
- 5’-Dimethoxytrityloxy-5-[N-(biotin)-aminohexyl]-2’-deoxyuridine-3’-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite
Uniqueness
Compared to similar compounds, 5’-Dimethoxytrityloxy-5-[N-((tetramethylrhodaminyl)-aminohexyl)-3-acrylimido]-2’-deoxyuridine-3’-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite is unique due to the presence of the tetramethylrhodamine moiety, which provides distinct fluorescent properties. This makes it particularly useful in applications requiring high sensitivity and specificity in fluorescence-based assays.
Propriétés
Formule moléculaire |
C73H83N8O13P |
|---|---|
Poids moléculaire |
1311.5 g/mol |
Nom IUPAC |
4-[6-[[(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoyl]amino]hexylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C73H83N8O13P/c1-47(2)81(48(3)4)95(91-40-18-37-74)94-64-44-67(93-65(64)46-90-73(51-19-14-13-15-20-51,52-23-29-56(88-9)30-24-52)53-25-31-57(89-10)32-26-53)80-45-50(70(84)77-72(80)87)22-36-66(82)75-38-16-11-12-17-39-76-69(83)49-21-33-58(71(85)86)61(41-49)68-59-34-27-54(78(5)6)42-62(59)92-63-43-55(79(7)8)28-35-60(63)68/h13-15,19-36,41-43,45,47-48,64-65,67H,11-12,16-18,38-40,44,46H2,1-10H3,(H3-,75,76,77,82,83,84,85,86,87)/b36-22+/t64-,65+,67+,95?/m0/s1 |
Clé InChI |
LQNDGVJBXVJPAT-FQPLGIQNSA-N |
SMILES isomérique |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)/C=C/C(=O)NCCCCCCNC(=O)C6=CC(=C(C=C6)C(=O)[O-])C7=C8C=CC(=[N+](C)C)C=C8OC9=C7C=CC(=C9)N(C)C |
SMILES canonique |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C=CC(=O)NCCCCCCNC(=O)C6=CC(=C(C=C6)C(=O)[O-])C7=C8C=CC(=[N+](C)C)C=C8OC9=C7C=CC(=C9)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



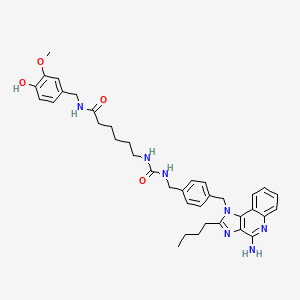
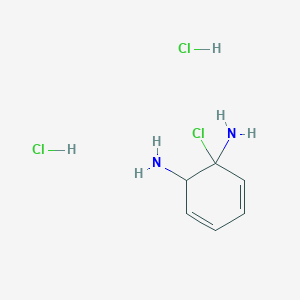


![(5-Bromo-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B14763542.png)

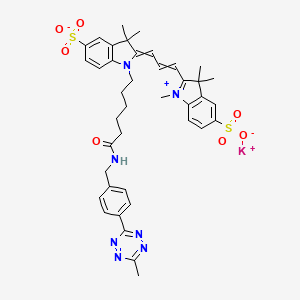
![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B14763565.png)

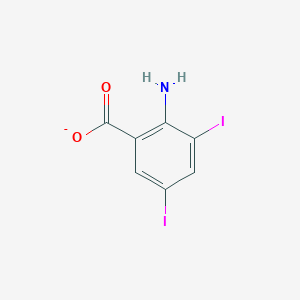
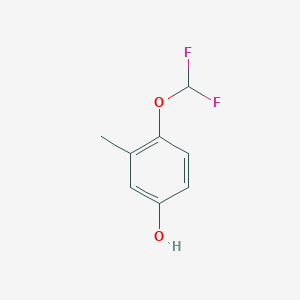
![(2R,3R,4S,5S,6R)-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13R,16S,18S,19S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14763615.png)
